molecular formula C21H29N5O3 B7011861 N-[3-(2-methoxyethylcarbamoyl)phenyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide

N-[3-(2-methoxyethylcarbamoyl)phenyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide

Cat. No.: B7011861
M. Wt: 399.5 g/mol
InChI Key: FCZYYEKFAXDGGF-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyethylcarbamoyl)phenyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrazoloazepine core with a methoxyethylcarbamoyl phenyl group, making it an interesting subject for chemical and pharmacological studies.

Properties

IUPAC Name

N-[3-(2-methoxyethylcarbamoyl)phenyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O3/c1-21(2)11-18-16(12-23-25(18)3)13-26(14-21)20(28)24-17-7-5-6-15(10-17)19(27)22-8-9-29-4/h5-7,10,12H,8-9,11,13-14H2,1-4H3,(H,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZYYEKFAXDGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CN(C1)C(=O)NC3=CC=CC(=C3)C(=O)NCCOC)C=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyethylcarbamoyl)phenyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazoloazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and diketones, which react to form the pyrazoloazepine ring system.

    Introduction of the Methoxyethylcarbamoyl Group: This step involves the reaction of the pyrazoloazepine intermediate with 2-methoxyethyl isocyanate under mild conditions to introduce the carbamoyl group.

    Final Coupling: The final step involves coupling the intermediate with a phenyl derivative under catalytic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural features. It could be used in studies involving enzyme inhibition or receptor binding.

Medicine

In medicine, the compound’s potential pharmacological properties could be explored. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer research.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyethylcarbamoyl)phenyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-methoxyethylcarbamoyl)phenyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide is unique due to its specific combination of functional groups and ring systems. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

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